6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

HMG-CoA reductase Enzyme inhibition Negative control

Validated FBDD fragment scaffold (CAS 31792-49-1) with documented negative HMG-CoA reductase inhibition—use as matched negative control in enzymatic assays. Fragment-appropriate properties: XLogP3=3.5, MW=269.3, HBD=1. Defined storage stability (powder: -20°C, 3 years; solvent: -80°C, 1 year). Batch-to-batch consistency eliminates independent validation. Procure in fragment-ready quantities (5/25 mg) for FBDD campaigns, SAR studies, or synthetic optimization.

Molecular Formula C15H11NO2S
Molecular Weight 269.3 g/mol
CAS No. 31792-49-1
Cat. No. B1363379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid
CAS31792-49-1
Molecular FormulaC15H11NO2S
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CS3
InChIInChI=1S/C15H11NO2S/c1-9-4-5-12-10(7-9)11(15(17)18)8-13(16-12)14-3-2-6-19-14/h2-8H,1H3,(H,17,18)
InChIKeyYZQFSFCRQKKUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic Acid (CAS 31792-49-1): A Thiophene-Quinoline Carboxylic Acid Scaffold for Fragment-Based Discovery and Heterocyclic Synthesis


6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid (CAS: 31792-49-1) is a heterocyclic compound featuring a quinoline-4-carboxylic acid core with a thienyl substituent at the 2-position and a methyl group at the 6-position [1]. With a molecular formula of C15H11NO2S and a molecular weight of 269.3 g/mol, this compound belongs to the pharmacologically significant class of quinoline-4-carboxylic acids, a scaffold associated with diverse biological activities including antimicrobial and anticancer properties [2]. The compound is characterized as a fragment molecule suitable for molecular linking, expansion, and modification in drug discovery workflows, with a computed XLogP3 of 3.5 indicating moderate lipophilicity suitable for cell permeability considerations [3][4].

Why 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic Acid Cannot Be Casually Substituted with Uncharacterized Quinoline-4-carboxylic Acid Analogs


Substitution with structurally similar quinoline-4-carboxylic acid derivatives is not scientifically justifiable without explicit comparative data. The 6-methyl substitution pattern and 2-thienyl appendage collectively influence lipophilicity (XLogP3 = 3.5) [1], synthetic accessibility (reported isolated yield of 48% via Pfitzinger-type condensation) , and biological target engagement profiles [2]. Critically, this compound has been empirically tested for HMG-CoA reductase inhibition and found to lack significant activity, whereas other quinoline-4-carboxylic acid derivatives (e.g., certain fluorinated analogs) exhibit nanomolar IC50 values against this enzyme class [2][3]. This established negative data constitutes a valuable exclusion criterion that uncharacterized in-class analogs cannot provide, preventing futile assay expenditure in HMG-CoA reductase-targeting programs. The sourcing of this compound as a validated fragment scaffold (TargetMol TPL0539) with documented purity, storage stability (-20°C powder, 3 years; -80°C in solvent, 1 year), and batch-to-batch consistency further distinguishes it from uncharacterized commercial alternatives [4]. Each substitution decision must therefore be governed by the specific quantitative evidence dimensions that follow.

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic Acid: Quantitative Differentiation Evidence for Procurement and Experimental Selection


Negative HMG-CoA Reductase Inhibition Data: A Validated Exclusion Criterion That Saves Screening Resources

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid has been empirically tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant inhibitory activity [1]. In contrast, structurally related quinoline-4-carboxylic acid derivatives have demonstrated potent HMG-CoA reductase inhibition with IC50 values as low as 25 nM against the human enzyme [2]. This established negative data serves as a validated exclusion criterion: researchers targeting HMG-CoA reductase can confidently exclude this compound from screening cascades, whereas uncharacterized quinoline-4-carboxylic acid analogs require de novo experimental triage. The data also position this compound as a potentially suitable negative control for assay validation in HMG-CoA reductase inhibition studies.

HMG-CoA reductase Enzyme inhibition Negative control Target exclusion Cholesterol biosynthesis

Patent-Documented Synthetic Route with Quantified Yield: Reproducibility Benchmark for Scale-Up Decisions

A validated synthetic procedure for 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid has been documented in patent WO2006/94237 A2 and detailed on ChemicalBook, providing a quantified yield benchmark of 48% isolated yield after column chromatographic purification . The synthesis employs a one-pot, three-component condensation of p-toluidine, 2-thiophene aldehyde, and pyruvic acid with triethylamine in ethanol under reflux (80°C, 5 h), representing a modified Pfitzinger-type approach . This documented procedure with explicit yield data enables procurement teams to evaluate synthetic feasibility and anticipate material costs prior to committing to in-house synthesis or custom synthesis contracts. In contrast, many commercially available quinoline-4-carboxylic acid analogs lack publicly disclosed synthetic yields, introducing uncertainty into scale-up planning and cost projections.

Organic synthesis Pfitzinger reaction Process chemistry Scale-up Synthetic reproducibility

Fragment Scaffold Designation: A Defined Procurement Category with Established Workflow Compatibility

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid is explicitly designated and marketed as a fragment molecule (TargetMol TPL0539) suitable for molecular linking, expansion, and modification in fragment-based drug discovery (FBDD) workflows [1]. This defined categorization, combined with computed physicochemical properties including XLogP3 = 3.5, hydrogen bond donor count = 1, and topological polar surface area (TPSA) = 78.4 Ų, positions the compound within fragment-appropriate property space for lead-like evolution [2]. In comparison, many quinoline-4-carboxylic acid derivatives available from generic suppliers lack explicit fragment suitability characterization, requiring users to independently assess whether the compound meets FBDD property criteria. The availability of this compound in standard fragment-ready packaging (5 mg and 25 mg quantities with documented purity) further streamlines procurement for fragment screening campaigns [3].

Fragment-based drug discovery FBDD Scaffold Molecular linking Lead generation

Documented Storage Stability Parameters: Supply Chain and Inventory Planning Advantage

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid has vendor-documented storage stability parameters specifying that the compound remains stable as a powder at -20°C for 3 years and in solvent at -80°C for 1 year, with shipping at ambient temperature supported [1]. This explicit stability documentation, coupled with the compound's predicted physicochemical properties (boiling point: 469.2°C at 760 mmHg; flash point: 237.6°C; density: 1.344 g/cm³; refractive index: 1.693) [2], provides procurement teams with actionable data for inventory planning, long-term storage, and shipping logistics. Many in-class quinoline-4-carboxylic acid analogs lack vendor-verified stability documentation, forcing procurement decisions based on assumption rather than empirically validated parameters. The availability of these stability data reduces the risk of compound degradation during storage and ensures experimental reproducibility across multi-year research programs.

Compound stability Storage conditions Inventory management Shelf life Procurement logistics

Structural Differentiation via 6-Methyl Substitution: Lipophilicity Modulation Compared to Des-Methyl Analogs

The 6-methyl substituent on the quinoline core of 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid contributes to a computed XLogP3 value of 3.5 [1], which represents a measurable lipophilicity differentiation relative to des-methyl analogs within the quinoline-4-carboxylic acid class. While direct comparative XLogP data for the specific des-methyl analog (2-(thiophen-2-yl)quinoline-4-carboxylic acid, CAS: 31792-47-9) [2] is not uniformly documented in accessible databases, the addition of a methyl group to an aromatic system typically increases XLogP by approximately 0.5 to 0.6 log units based on established Hansch-Leo fragment constants (π(CH3) ≈ 0.56) [3]. This lipophilicity modulation has downstream implications for cell permeability, solubility, and protein binding, making the 6-methyl substitution pattern a deliberate design parameter for SAR exploration rather than an incidental structural feature. The availability of this compound with a defined 6-methyl substituent provides researchers with a tool for probing the lipophilicity-activity relationship within quinoline-based chemical series.

Lipophilicity XLogP SAR Structure-activity relationship Cell permeability Physicochemical properties

6-Methyl-2-(2-thienyl)quinoline-4-carboxylic Acid: Validated Application Scenarios Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Screening Library Curation

The explicit designation of 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid as a fragment molecule with documented fragment-appropriate physicochemical properties (XLogP3 = 3.5; H-bond donors = 1; MW = 269.3 g/mol) and commercial availability in fragment-ready quantities (5 mg, 25 mg) makes it suitable for inclusion in FBDD screening libraries [1][2]. The compound's quinoline-4-carboxylic acid core provides a validated starting point for fragment growing, linking, or merging strategies, while the thienyl substituent offers a vector for subsequent elaboration. Procurement of this characterized fragment scaffold reduces the need for independent physicochemical validation prior to screening deployment, accelerating library assembly timelines. The documented negative HMG-CoA reductase inhibition data further informs target selection, enabling researchers to prioritize this fragment for screens where HMG-CoA reductase inhibition is not the intended outcome [3].

Negative Control for HMG-CoA Reductase Inhibition Assays

Given the empirically established lack of significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase, 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid can serve as a structurally relevant negative control in enzymatic assays targeting HMG-CoA reductase [1]. Unlike structurally unrelated negative controls (e.g., vehicle-only controls), this compound provides a matched molecular framework that controls for non-specific assay interference while remaining functionally inactive at the target enzyme. In comparative screening cascades where active quinoline-4-carboxylic acid derivatives (e.g., compounds with IC50 values as low as 25 nM against human HMG-CoA reductase) are being evaluated, this validated inactive analog enables robust discrimination between genuine target engagement and assay artifacts [2].

Synthetic Methodology Development and Process Optimization

The patent-documented synthetic procedure for 6-methyl-2-(2-thienyl)quinoline-4-carboxylic acid, with a reported isolated yield of 48% following column chromatographic purification, provides a benchmarked starting point for synthetic methodology development and process optimization studies [1]. The one-pot, three-component condensation of p-toluidine, 2-thiophene aldehyde, and pyruvic acid under mild conditions (80°C reflux in ethanol with triethylamine) represents a modifiable Pfitzinger-type approach amenable to further optimization for improved yield, greener solvent systems, or microwave-assisted acceleration. The availability of full spectroscopic characterization (1H NMR, 200 MHz, CD3OD) facilitates reaction monitoring and product validation during process development [1].

Structure-Activity Relationship (SAR) Studies of Quinoline-4-carboxylic Acid Derivatives

The defined 6-methyl substitution pattern of this compound, which contributes a measurable lipophilicity increment (estimated ΔXLogP ≈ +0.5 to +0.6 relative to des-methyl analogs based on fragment addition constants), positions it as a valuable tool compound for probing the lipophilicity-activity relationship within quinoline-based chemical series [1][2]. Researchers investigating the impact of hydrophobic substitution on cell permeability, target engagement, or off-target binding can utilize this compound as a reference point in matched molecular pair analyses. The compound's established lack of HMG-CoA reductase inhibition further provides a baseline activity profile against which the effects of additional structural modifications can be evaluated [3]. The documented storage stability (powder: -20°C, 3 years; in solvent: -80°C, 1 year) supports longitudinal SAR studies requiring consistent compound integrity across extended experimental timelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-(2-thienyl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.